4,4,4-Trifluorobutane-1,2-diol
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Overview
Description
4,4,4-Trifluorobutane-1,2-diol is an organic compound with the molecular formula C4H7F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with hydroxyl groups on the first and second carbons. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,4,4-Trifluorobutane-1,2-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then subjected to a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl. Finally, hydrolysis of this intermediate produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials like ethyl trifluoroacetate and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 4,4,4-trifluorobutane.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluorobutanone.
Reduction: Formation of 4,4,4-trifluorobutane.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4,4,4-Trifluorobutane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential in drug development due to the unique properties imparted by the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystal materials and organic conductors
Mechanism of Action
The mechanism by which 4,4,4-Trifluorobutane-1,2-diol exerts its effects is primarily through its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups enable the compound to act as a nucleophile, facilitating its involvement in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar in structure but with only one hydroxyl group.
4,4,4-Trifluorobutane-1,3-diol: Similar but with hydroxyl groups on the first and third carbons.
4,4,4-Trifluorobutanone: The oxidized form of 4,4,4-Trifluorobutane-1,2-diol.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups and three fluorine atoms, which impart distinct chemical properties. This makes it more versatile in chemical reactions compared to its analogs, allowing for a broader range of applications in synthesis and research .
Properties
IUPAC Name |
4,4,4-trifluorobutane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVEZNNSKLBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-73-2 |
Source
|
Record name | 4,4,4-trifluorobutane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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